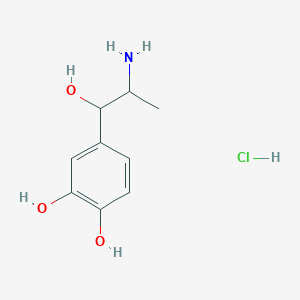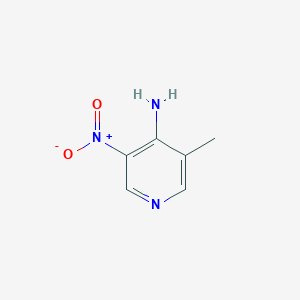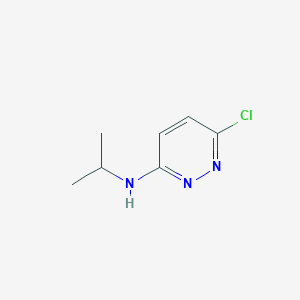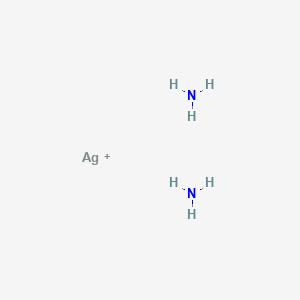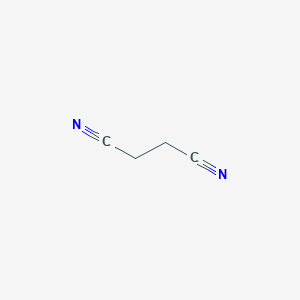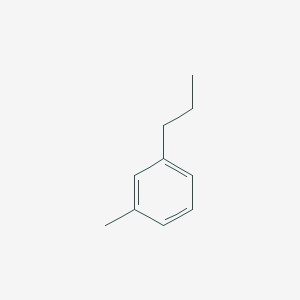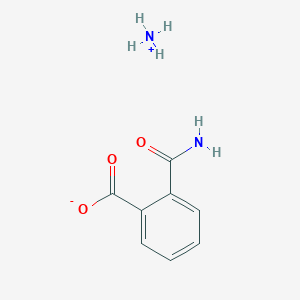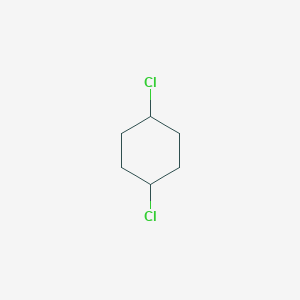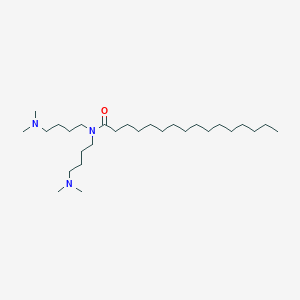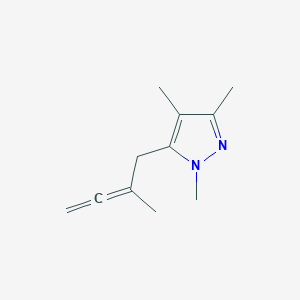
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as piperine, a natural compound found in black pepper, and has been used in traditional medicine for centuries. In recent years, scientific research has focused on the synthesis, mechanism of action, and potential applications of this compound.
Mecanismo De Acción
The mechanism of action of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-. One direction is to further investigate its potential applications in the fields of medicine, agriculture, and food science. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for this compound to improve its efficiency and yield.
Métodos De Síntesis
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- can be synthesized through various methods, including the Hantzsch reaction, the Knorr reaction, and the Fischer indole synthesis. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Knorr reaction involves the reaction of a 1,3-dicarbonyl compound and a hydrazine derivative. The Fischer indole synthesis involves the reaction of an aryl hydrazine and a ketone or aldehyde.
Aplicaciones Científicas De Investigación
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been studied extensively in scientific research for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and as a flavor enhancer.
Propiedades
Número CAS |
17512-08-2 |
|---|---|
Nombre del producto |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
InChI |
InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3 |
Clave InChI |
FXOTWDYPDWRMSA-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
SMILES canónico |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Sinónimos |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



